Product packaging for 5-benzyloxy-N-methyl-2-nitroaniline(Cat. No.:CAS No. 496837-94-6)

5-benzyloxy-N-methyl-2-nitroaniline

Cat. No.: B581950
CAS No.: 496837-94-6
M. Wt: 258.277
InChI Key: AECXJADMKJXBOY-UHFFFAOYSA-N
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Description

5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6) is a nitroaniline derivative with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. It is characterized by a push-pull electronic system, where the electron-donor group and the electron-acceptor nitro group are connected via a conjugated π-system, facilitating intramolecular charge transfer (ICT) . This compound has demonstrated specific research value in the field of agrochemical development. Spectroscopic and computational studies have explored its potential use as an insecticide, with research focusing on its hydrogen-bonding capabilities, molecular conformation, and charge transfer interactions . Its properties make it a subject of interest in spectroscopic analysis and density functional theoretical (DFT) studies to understand the behavior of similar aniline derivatives . Researchers utilize this chemical exclusively in laboratory settings for the synthesis and study of novel compounds. It is supplied as a solid and should be stored under inert conditions. Handle with appropriate personal protective equipment, referring to the Safety Data Sheet for detailed hazard information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3 B581950 5-benzyloxy-N-methyl-2-nitroaniline CAS No. 496837-94-6

Properties

IUPAC Name

N-methyl-2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXJADMKJXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737845
Record name 5-(Benzyloxy)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496837-94-6
Record name 5-(Benzyloxy)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations

Fundamental Chemical Reactions of 5-Benzyloxy-N-methyl-2-nitroaniline

The most pivotal reaction of this compound is the reduction of its nitro group to a primary amine. This transformation yields 5-(benzyloxy)-N1-methylbenzene-1,2-diamine, a key ortho-phenylenediamine derivative. This reduction is a critical step, as the resulting diamine is the direct precursor for the construction of various heterocyclic systems.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. This method is often preferred for its clean reaction profile and high yields.

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for reducing aromatic nitro groups.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) or ammonium (B1175870) formate (B1220265) with Pd/C can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) is a mild reducing agent capable of selectively reducing the nitro group in the presence of other functional groups. researchgate.net

The general mechanism for these reductions involves a stepwise process where the nitro group is converted through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine functionality.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/CatalystConditionsNotes
H₂, Pd/CMethanol or Ethanol, Room TemperatureA common, high-yielding, and clean method.
H₂, Raney NiEthanol, Room Temperature/Slight HeatAnother effective catalytic hydrogenation method.
Fe, HCl or Acetic AcidRefluxA classic, cost-effective method often used in industrial settings.
SnCl₂·2H₂O, HClEthanol, RefluxA standard laboratory method for nitro group reduction.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or Alcoholic SolutionA mild reducing agent, useful for sensitive substrates. researchgate.net
Ammonium Formate, Pd/CMethanol, RefluxA convenient method for transfer hydrogenation.

The electronic nature of the benzene (B151609) ring in this compound is complex, making it susceptible to both electrophilic and nucleophilic attacks under specific conditions.

Electrophilic Aromatic Substitution (EAS): The N-methylamino and benzyloxy groups are strong activating, ortho-, para-directing groups. byjus.com Conversely, the nitro group at C-2 is a strong deactivating, meta-directing group. The combined influence of these substituents directs potential electrophiles to the C-4 and C-6 positions, which are ortho or para to the activating groups. However, the strong activating nature of the amino group can lead to over-reaction and oxidative side products, particularly under harsh acidic conditions like nitration. byjus.comlibretexts.org Friedel-Crafts reactions are generally incompatible with anilines because the amino group complexes with the Lewis acid catalyst, adding a positive charge that deactivates the ring. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a potent electron-withdrawing group (like the nitro group) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org In this compound, there is no inherent leaving group on the aromatic ring. Therefore, direct SNAr is not a primary reaction pathway. For SNAr to occur, a halogen would first need to be introduced at a position ortho or para to the nitro group. The presence of multiple electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. libretexts.orglibretexts.org

The N-alkylaniline moiety is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to coupling reactions, forming substituted benzidines and diphenylamines. acs.org Chemical oxidants like benzoyl peroxide can also react with N-alkylanilines. rsc.org The specific products depend heavily on the reaction conditions, including the oxidant used, solvent, and pH. The N-methyl group itself can be a site of oxidation. Furthermore, strongly activating aniline (B41778) derivatives can be prone to polymerization or degradation under oxidative conditions, leading to the formation of tarry materials. libretexts.org

Role as a Key Synthetic Intermediate and Building Block

The primary synthetic value of this compound lies in its function as a precursor to more complex molecules, especially heterocyclic compounds.

The reduction of this compound to 5-(benzyloxy)-N1-methylbenzene-1,2-diamine is the gateway to its utility. This diamine is a versatile building block. The two adjacent amino groups—one primary and one secondary—can react with various bifunctional reagents to form a wide range of structures. The presence of the benzyloxy group offers an additional point for chemical modification; for instance, it can be removed via hydrogenolysis to reveal a phenol (B47542) functionality, allowing for further derivatization.

The most significant application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole (B57391) scaffold is a core structure in many pharmaceutically active compounds. The synthesis typically proceeds via a two-step sequence:

Reduction: The nitro group is reduced to an amine to form the corresponding ortho-phenylenediamine derivative, as detailed in section 3.1.1.

Cyclization/Condensation: The resulting 5-(benzyloxy)-N1-methylbenzene-1,2-diamine is condensed with an appropriate electrophile to form the benzimidazole ring.

Various reagents can be used in the condensation step to install different substituents at the C-2 position of the benzimidazole ring. This one-pot or two-step synthesis from o-nitroanilines is an efficient route to these important heterocycles. researchgate.netmdpi.com

Table 2: Reagents for Benzimidazole Synthesis from o-Phenylenediamines
ReagentResulting C-2 SubstituentNotes
Aldehydes (R-CHO)R (Alkyl or Aryl)A common method known as the Phillips condensation, often requiring an oxidant. One-pot versions from o-nitroanilines are known. researchgate.netmdpi.com
Carboxylic Acids (R-COOH)R (Alkyl or Aryl)Typically requires high temperatures or acid catalysis (e.g., polyphosphoric acid).
Orthoesters (e.g., HC(OEt)₃)HydrogenA straightforward method for preparing unsubstituted benzimidazoles.
Cyanogen Bromide (BrCN)Amino group (-NH₂)Yields 2-aminobenzimidazoles.
Carbon Disulfide (CS₂)Thiol group (-SH)Forms 2-mercaptobenzimidazoles.

This synthetic pathway allows for the creation of a library of benzimidazole derivatives by varying the aldehyde or carboxylic acid used in the cyclization step, starting from the single precursor, this compound.

Cyclization and Annulation Reactions to Form Fused Ring Systems

While specific studies on the cyclization and annulation reactions of this compound are not extensively documented in the reviewed literature, the reactivity of analogous N-substituted-2-nitroaniline derivatives provides a strong basis for predicting its behavior. The primary fused ring system expected from the intramolecular cyclization of this class of compounds is the benzimidazole scaffold.

Two principal pathways are generally employed for the synthesis of benzimidazoles from o-nitroaniline precursors:

Reductive Cyclization: This is a common and efficient method that involves the in situ reduction of the nitro group to an amino group, which then undergoes condensation with a suitable one-carbon source or an aldehyde. researchgate.netpcbiochemres.com For N-methyl-2-nitroaniline derivatives, the intramolecular condensation between the newly formed amino group and the N-methyl group, often after an oxidation step, can lead to the formation of an N-substituted benzimidazole. Various reducing agents can be employed, with systems like Zn/NaHSO3 in water being effective for the chemoselective reduction of the nitro group. pcbiochemres.com The reaction typically proceeds under mild conditions and can tolerate a range of functional groups. researchgate.net

Base-Catalyzed Cyclization: N-substituted-o-nitroanilines can undergo intramolecular cyclization in the presence of a base. rsc.org This process often leads to the formation of benzimidazole N-oxides. For instance, N-cyanomethyl-o-nitroanilines cyclize in basic media to yield 2-cyanobenzimidazole N-oxides. rsc.org The benzyloxy and N-methyl substituents on the this compound molecule would influence the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the rate and outcome of such cyclizations.

The following table summarizes representative cyclization reactions of analogous N-substituted o-nitroanilines, which can be considered predictive for the reactivity of this compound.

Starting Material AnalogueReaction ConditionsProduct TypeReference
o-Nitroaniline and AldehydesNa2S2O4, room temperature2-Substituted Benzimidazoles researchgate.net
o-Nitroaniline and EthanolCu-Pd/γ-Al2O3 catalyst2-Methylbenzimidazole mdpi.com
N-Cyanomethyl-o-nitroanilinesBasic mediaBenzimidazole N-oxides rsc.org
N-(o-nitrophenyl)glycine derivativesBasic mediaBenzimidazole N-oxides, N-hydroxybenzimidazolones rsc.org

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed mechanistic studies specifically for this compound are not available in the current body of scientific literature. However, extensive research on related N-substituted 2-nitroanilines provides valuable insights into the likely reaction pathways, kinetics, and thermodynamics of its transformations, particularly in the context of benzimidazole formation.

Studies on Reaction Kinetics and Thermodynamics

Kinetic studies on the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines, a related class of compounds, have shown that the reaction rates are dependent on the pH of the medium, indicating that these cyclizations are often base-catalyzed. The reaction order with respect to the concentration of hydroxide (B78521) ions has been determined in some cases, providing insight into the role of the base in the rate-determining step.

While specific thermodynamic parameters for the cyclization of this compound have not been reported, computational studies on related nitroaniline derivatives have been used to calculate the energies of reactants, products, and intermediates. Density Functional Theory (DFT) calculations, for instance, have been employed to study the dimerization energy and intermolecular interactions in o- and p-nitroaniline derivatives, which are influenced by hydrogen bonding and aromatic interactions. researchgate.net These computational approaches could be applied to model the cyclization of this compound to predict the thermodynamic feasibility and the relative stability of potential intermediates and products.

The following table presents generalized kinetic and thermodynamic data gathered from studies on analogous nitroaniline cyclization reactions.

Reaction TypeKinetic ParametersThermodynamic ParametersComputational MethodReference
Base-catalyzed cyclization of N-substituted 1-(2-nitrophenyl)-guanidinespH-dependent rate constants, second-order kineticsNot reportedN/A
Dimerization of nitroaniline derivativesNot applicableDimerization energies calculatedDensity Functional Theory (DFT) researchgate.net

Characterization of Intermediates and Transition States

The elucidation of reaction mechanisms for the cyclization of o-nitroaniline derivatives often involves the characterization of key intermediates. In reductive cyclization processes, the initial intermediate is the corresponding o-phenylenediamine (B120857) derivative, which is formed by the reduction of the nitro group. pcbiochemres.com This intermediate is typically highly reactive and undergoes rapid intramolecular condensation.

In base-catalyzed cyclizations leading to benzimidazole N-oxides, the reaction is proposed to proceed through an anionic intermediate. The base abstracts a proton from the N-substituted group, generating a nucleophilic center that attacks the carbon atom of the nitro group or the aromatic ring.

The direct observation and characterization of transition states are experimentally challenging due to their transient nature. However, computational chemistry provides powerful tools to model the geometries and energies of transition states. For the cyclization of o-nitroaniline derivatives, computational studies could be employed to locate the transition state structures for the key bond-forming steps. These calculations would provide insights into the activation energy of the reaction and help to rationalize the observed reaction rates and selectivities. For example, in the synthesis of benzimidazoles, a plausible mechanism involves the initial reaction of an aldehyde with o-phenylenediamine to form an electrophilic imine, followed by intramolecular nucleophilic attack. rasayanjournal.co.in Computational modeling could be used to investigate the transition state of this intramolecular cyclization step.

While no specific intermediates or transition states have been characterized for this compound, the table below summarizes the types of intermediates and the methods used for their characterization in analogous systems.

Reaction TypeIntermediate TypeCharacterization MethodReference
Reductive cyclization of o-nitroanilineso-Phenylenediamine derivativesInferred from product analysis pcbiochemres.com
Base-catalyzed cyclization of N-substituted o-nitroanilinesAnionic speciesProposed based on kinetic data and product formation rsc.org
Synthesis of benzimidazoles from o-phenylenediaminesImine linkageProposed based on mechanistic considerations rasayanjournal.co.in

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of 5-benzyloxy-N-methyl-2-nitroaniline by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multi-dimensional Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For a related compound, N-benzylaniline, the aromatic protons appear in the range of δ 7.37-6.61 ppm, while the methylene (B1212753) (-CH2-) protons are observed as a singlet at 4.30 ppm. rsc.org In another similar structure, N-benzyl-5-methyl-2-nitroaniline, the infrared spectrum shows characteristic peaks at 3443, 2885, 1609, 1575, 1528, and 1360 cm⁻¹. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms present in the molecule. For N-methyl-2-nitroaniline, the ¹³C NMR spectrum is a key analytical tool. chemicalbook.com In N-benzylaniline, the aromatic carbons resonate at δ 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, and 112.4 ppm, with the methylene carbon at 47.9 ppm. rsc.org

Interactive Data Table: NMR Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-benzylaniline rsc.org7.37-6.61 (m, Ar-H), 4.30 (s, CH₂)147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, 112.4 (Ar-C), 47.9 (CH₂)
N-(2-methoxybenzyl)aniline rsc.org7.31-6.63 (m, Ar-H), 4.32 (s, CH₂), 3.84 (s, OCH₃)156.9, 148.0, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8 (Ar-C), 54.8 (OCH₃), 43.0 (CH₂)
N-(2-bromobenzyl)-4-methoxyaniline rsc.org7.64-6.62 (m, Ar-H), 4.41 (s, CH₂), 3.79 (s, OCH₃)151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.8 (Ar-C), 55.3 (OCH₃), 48.9 (CH₂)

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 2-(benzyloxy)-4-nitroaniline, shows characteristic N-H stretching vibrations for the amino group between 3300-3500 cm⁻¹ and a scissoring vibration around 1600-1650 cm⁻¹. For 4-methoxy-2-nitroaniline (B140478), the C-N and N-O stretches are observed at 1345 cm⁻¹ and 1520 cm⁻¹, respectively. The presence of nitro and amino groups in similar compounds is confirmed by IR spectroscopy.

FT-Raman Spectroscopy: In FT-Raman spectroscopy, the symmetric stretching of the nitro group is expected to produce a strong and identifiable band. The aromatic ring "breathing" modes are typically strong and appear around 1000 cm⁻¹. For 4-methoxy-2-nitroaniline, FT-Raman spectra show C-N and N-O stretches at 1345 cm⁻¹ and 1520 cm⁻¹, respectively.

Interactive Data Table: Vibrational Spectroscopy Data for Related Compounds

CompoundFTIR (cm⁻¹)FT-Raman (cm⁻¹)
2-(benzyloxy)-4-nitroaniline 3300-3500 (N-H stretch), 1600-1650 (NH₂ scissoring)Not specified
4-methoxy-2-nitroaniline Not specified1345 (C-N stretch), 1520 (N-O stretch)
N-benzyl-5-methyl-2-nitroaniline rsc.org3443, 2885, 1609, 1575, 1528, 1360Not specified

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

Electronic spectroscopy provides insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum is used to study the electronic absorption of the compound. For instance, 4-methoxy-2-nitroaniline exhibits a strong UV-Vis absorption at 380 nm, which is attributed to a charge transfer between the methoxy (B1213986) donor and the nitro acceptor.

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. For example, the HRMS data for 1-methoxy-5,7-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one showed a calculated m/z of 193.0972 for [M+H]⁺, with a found value of 193.0970. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. bldpharm.comrjpharmacognosy.ir It is often used to ensure the purity of synthesized compounds.

Interactive Data Table: Mass Spectrometry Data for Related Compounds

CompoundIonization ModeCalculated m/zFound m/z
1-Methoxy-5,7-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one mdpi.comDART193.0972 ([M+H]⁺)193.0970
N-benzyl-2-phenylimidazo[1,2-a]pyrazin-3-amine nih.govESI300.1375301.1494 ([M+H]⁺)
1-Methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one mdpi.comDART241.0972 ([M+H]⁺)241.0970

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination and Crystallographic Properties

For a related Schiff base compound, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the crystal structure was determined to have an E conformation about the N1=C7 bond. nih.gov The nitrobenzene (B124822) and benzyloxy rings were found to be inclined to the central benzene (B151609) ring by 4.34 (10)° and 27.66 (11)°, respectively. nih.gov Intramolecular O—H···N hydrogen bonds were observed. nih.gov In another example, 4-methoxy-2-nitroaniline, the molecule lies on a mirror plane in the crystal, and the structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org The crystal data for this compound are: Orthorhombic, Pnma, a = 16.0264 (4) Å, b = 6.3621 (1) Å, c = 7.1476 (1) Å, V = 728.78 (2) ų, Z = 4. iucr.org

Interactive Data Table: Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupCell Parameters
(E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol nih.govNot specifiedNot specifiedNot specified
4-methoxy-2-nitroaniline iucr.orgOrthorhombicPnmaa = 16.0264 (4) Å, b = 6.3621 (1) Å, c = 7.1476 (1) Å
N-methyl-2-nitroaniline nih.govMonoclinicP 1 21/c 1a = 7.9822 Å, b = 14.5859 Å, c = 6.6663 Å, β = 110.126°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

The crystal lattice and supramolecular assembly of nitroaniline derivatives are significantly influenced by a network of non-covalent interactions. rsc.org These interactions, which include hydrogen bonds and π-π stacking, dictate the molecular packing and, consequently, the material's physical properties.

Hydrogen Bonding and π-π Stacking: In molecules like this compound, the presence of amine (N-H), nitro (NO₂), and ether (C-O-C) functional groups, along with aromatic rings, creates multiple possibilities for intermolecular bonding. The secondary amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and benzyloxy groups can act as acceptors.

For a molecule like this compound, a Hirshfeld analysis would typically reveal significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. The O···H contacts would correspond to hydrogen bonds involving the nitro and benzyloxy oxygen atoms, while C···H contacts could represent the C-H···π interactions. The table below illustrates the kind of data that would be obtained from such an analysis, showing the percentage contribution of various intermolecular contacts to the Hirshfeld surface.

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Nitroaniline Derivative

Interaction TypePercentage Contribution (%)Description
H···H~45-55%Represents contacts between hydrogen atoms on the periphery of the molecules.
O···H / H···O~20-30%Corresponds to N-H···O and C-H···O hydrogen bonds involving the nitro and ether oxygen atoms.
C···H / H···C~10-20%Indicates van der Waals forces and potential C-H···π interactions between aromatic rings and alkyl groups.
C···C~3-7%Suggests the presence of π-π stacking interactions between the aromatic rings.
N···H / H···N~1-5%Represents weaker hydrogen bonding involving the nitrogen atoms.
Other<2%Includes minor contacts like C···O, N···O, etc.

Note: This table is illustrative and based on typical values for related organic molecules analyzed via Hirshfeld methods. mdpi.comresearchgate.net

Polymorphism and Crystal Habit Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. soton.ac.ukiucr.org These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, intermolecular interactions, and conformational arrangements of the molecules. iucr.org This can lead to significant differences in physical properties such as melting point, solubility, and stability. Nitroaniline compounds are known to exhibit polymorphism, where different polymorphs can sometimes be identified by variations in color or crystal shape. soton.ac.ukiucr.org

The crystallization of this compound from different solvents or under varying temperature conditions could potentially yield different polymorphs. Each polymorph would have a unique set of intermolecular interactions and a distinct packing arrangement (e.g., layered herringbone vs. interlocked). soton.ac.uk While no specific polymorphs of this compound have been detailed in the surveyed literature, this remains an important area for investigation in structure-property relationship studies. soton.ac.uk

Crystal habit refers to the external morphology or shape of a crystal. It is influenced by the internal crystal structure as well as by the conditions of crystal growth, such as the solvent used, temperature, and the presence of impurities. researchgate.net For instance, recrystallization of a similar compound, N-benzyl-2-methyl-4-nitroaniline, from different solvents like acetone (B3395972) and n-butanol resulted in distinct crystal habits (plate-shaped vs. needle-shaped). researchgate.net It is plausible that this compound would exhibit similar behavior, where the choice of solvent could be used to control the crystal morphology.

Interpretation of Spectroscopic Data and Structure-Spectra Correlation

Comprehensive Assignment of Spectroscopic Signals

Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are essential for the structural elucidation of this compound. By analyzing the spectra of analogous compounds, a comprehensive assignment of the key signals can be proposed. acs.orgtandfonline.com

FT-IR Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. The key vibrational bands expected for this compound are detailed in the table below, with assignments based on data from similar structures. researchgate.net

Table 2: Representative FT-IR Spectral Data and Assignments

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3400MediumN-H stretching vibrationSecondary Amine (N-H)
~3100-3000MediumAromatic C-H stretchingAromatic C-H
~2950-2850WeakAliphatic C-H stretching (CH₂ and CH₃)Aliphatic C-H
~1620StrongAromatic C=C stretchingBenzene Ring
~1570 & ~1350StrongAsymmetric & Symmetric NO₂ stretchingNitro Group (NO₂)
~1250StrongAryl-O-C asymmetric stretchingAryl Ether
~1100MediumC-N stretchingAmine, Nitro-aromatic

NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. The benzyloxy, methyl, and nitro groups all exert significant electronic effects that help in signal assignment. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Signal Assignments (in DMSO-d₆)

¹H NMR Chemical Shift (δ ppm) Multiplicity Assignment
~8.0-8.2dAromatic H ortho to NO₂ group
~7.3-7.5m5H of the benzyl (B1604629) group ring
~6.8-7.0mAromatic H's on the nitroaniline ring
~5.1-5.3sBenzylic protons (-O-CH₂-Ph)
~2.9-3.1dN-methyl protons (-NH-CH₃), doublet due to coupling with N-H
~Variablebr sN-H proton
¹³C NMR Chemical Shift (δ ppm) Assignment
~150-155Aromatic C attached to the benzyloxy group
~140-145Aromatic C attached to the nitro group
~137Quaternary C of the benzyl group
~127-129C-H carbons of the benzyl group
~110-125Aromatic C's of the nitroaniline ring
~70Benzylic carbon (-O-CH₂-Ph)
~30N-methyl carbon (-NH-CH₃)

Note: These tables present expected values based on spectroscopic data for analogous compounds like 4-benzyloxy-2-nitroaniline and other substituted anilines. researchgate.netgoogle.co.in

Integration of Experimental and Computational Spectroscopic Data

Modern structural analysis integrates experimental spectroscopic data with quantum chemical computations, most notably Density Functional Theory (DFT). tandfonline.comrsc.org This approach allows for a more robust assignment of spectroscopic signals and a deeper understanding of the molecule's electronic structure. google.co.in

For this compound, DFT calculations using a basis set like B3LYP/6-311G(d,p) would first be used to optimize the molecular geometry. researchgate.net Subsequently, the vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated. researchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with the experimental FT-IR spectrum. tandfonline.com Discrepancies between experimental and computational data can point to specific intermolecular interactions, such as strong hydrogen bonding, that are present in the solid state but not fully accounted for in the gas-phase calculation of a single molecule. tandfonline.com

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, which can then be compared to the experimental UV-Vis absorption spectrum. rsc.org This helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, providing insight into the molecule's electronic properties. tandfonline.com

Table 4: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹) (Scaled)
N-H stretch~3400~3410
Aromatic C-H stretch~3080~3085
Asymmetric NO₂ stretch~1570~1575
Symmetric NO₂ stretch~1350~1355
C-O-C stretch~1250~1258

Note: This table is a representative example illustrating the typical good agreement achieved between scaled DFT-calculated frequencies and experimental data for organic molecules. google.co.inresearchgate.net

Quantum Chemical Studies on Molecular Structure and Properties

Quantum chemical studies are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods can determine optimized geometries, electronic properties, and bonding interactions.

Geometry Optimization and Conformational Analysis (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to find the most stable conformation of a molecule, which corresponds to the minimum energy on the potential energy surface. Conformational analysis further explores other possible low-energy spatial arrangements of the atoms.

Despite the utility of this approach, specific studies detailing the DFT-based geometry optimization or conformational analysis for this compound have not been reported in the scientific literature. Such a study would typically provide data on bond lengths, bond angles, and dihedral angles of the most stable conformer.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Analysis, Charge Distribution, Electrophilicity Index)

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between the HOMO and LUMO is an indicator of molecular stability. Other descriptors such as charge distribution and the electrophilicity index help in predicting how a molecule will interact with other chemical species.

There are no published studies that provide a HOMO-LUMO analysis, charge distribution map, or a calculated electrophilicity index specifically for this compound. Research on analogous molecules suggests that the nitro and benzyloxy groups would significantly influence the electronic landscape of the aniline (B41778) ring.

Below is an example of how such data would be presented if it were available:

Table 1: Hypothetical Electronic Properties of this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Electrophilicity Index (ω) Data not available
Dipole Moment (Debye) Data not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer and conjugative interactions within a molecule.

Specific NBO analysis for this compound is not found in the current body of scientific literature. Such an analysis would offer a deeper understanding of the electronic delocalization between the phenyl ring, the nitro group, the amino group, and the benzyloxy substituent.

Molecular Interactions and Dynamics Simulations

Understanding how a molecule interacts with itself and with other molecules is crucial for predicting its physical properties and biological activity.

Intermolecular Interaction Energy Analysis

This analysis quantifies the forces between molecules, such as hydrogen bonding and van der Waals interactions. These interactions are fundamental to the condensed-phase behavior of a compound. There are currently no published studies that report on the intermolecular interaction energies for this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. These simulations can explore the different conformations a molecule can adopt and can be used to model its interaction with a biological target, such as a protein.

No molecular dynamics simulation studies have been published for this compound. Such research would be valuable in fields like drug discovery to understand its potential binding modes and affinities.

Intra-molecular Charge Transfer (ICT) Studies

Computational investigations into molecules structurally similar to this compound, which feature electron-donating and electron-accepting groups on an aromatic ring, consistently point to the presence of significant intra-molecular charge transfer (ICT). In this molecule, the benzyloxy and N-methylamino groups act as electron donors, while the nitro group serves as a potent electron acceptor. This "push-pull" arrangement facilitates the delocalization of electron density from the donor groups, across the π-system of the benzene ring, to the acceptor group upon electronic excitation.

The process of ICT is fundamental to understanding the electronic and optical properties of such compounds. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to visualize and quantify this charge transfer. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a clear picture of this phenomenon. For analogous nitroaniline derivatives, the HOMO is typically localized over the aniline and the benzene ring, indicating its electron-rich nature. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from these studies. A smaller energy gap is indicative of a more facile electronic excitation and a greater degree of ICT, which in turn influences the molecule's color, reactivity, and nonlinear optical properties. For related compounds like N-benzyl-2-methyl-4-nitro aniline, the HOMO-LUMO gap has been computationally determined, revealing the charge transfer that occurs within the molecule.

Prediction of Advanced Physicochemical Properties

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei, which determines the magnetic shielding. For aromatic compounds, the predicted shifts are highly sensitive to the electronic effects of the substituents. The electron-donating benzyloxy and N-methylamino groups are expected to increase the shielding (lower ppm values) of nearby protons and carbons, while the electron-withdrawing nitro group would cause deshielding (higher ppm values).

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these frequencies with a high degree of accuracy, although a scaling factor is often applied to better match experimental values. For this compound, characteristic vibrational modes would include the N-H and C-H stretching frequencies, the asymmetric and symmetric stretching of the NO2 group, and various aromatic C-C stretching and bending vibrations.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The primary absorption band in molecules of this type is typically due to a π → π* transition with significant ICT character. The position of this band is sensitive to the electronic nature of the donor and acceptor groups.

Table 1: Predicted Spectroscopic Parameters for a Representative Nitroaniline Derivative

Parameter Predicted Value
1H NMR
Aromatic Protons 6.5 - 8.0 ppm
N-CH3 Protons ~3.0 ppm
O-CH2 Protons ~5.0 ppm
13C NMR
Aromatic Carbons 110 - 150 ppm
N-CH3 Carbon ~30 ppm
O-CH2 Carbon ~70 ppm
Key IR Frequencies
N-H Stretch ~3400 cm-1
C-H (aromatic) Stretch ~3100 cm-1
NO2 Asymmetric Stretch ~1520 cm-1
NO2 Symmetric Stretch ~1350 cm-1
UV-Vis

Note: The data in this table is illustrative and based on typical values for structurally similar nitroaniline derivatives. Specific values for this compound would require dedicated computational studies.

Evaluation of Nonlinear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Molecules with a significant intramolecular charge transfer, like this compound, are of great interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and have applications in technologies such as optical switching and frequency conversion. The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response.

Computational methods are widely used to predict the NLO properties of new materials. The first hyperpolarizability can be calculated using DFT. For a molecule to exhibit a significant NLO response, it must possess a large dipole moment and a considerable difference between its ground and excited state dipole moments, conditions that are met in push-pull systems.

Studies on the related compound N-benzyl-2-methyl-4-nitro aniline (BNA) have shown it to be a promising NLO material. These investigations have confirmed its large second harmonic generation (SHG) efficiency. Theoretical calculations of the first hyperpolarizability for such compounds often yield values that are several times greater than that of standard NLO materials like urea, underscoring their potential for NLO applications. The benzyloxy group in the target molecule is expected to enhance the electron-donating strength compared to a methyl group, potentially leading to even larger NLO effects.

Table 2: Calculated NLO Properties for a Representative NLO-active Nitroaniline Derivative

Property Calculated Value
Dipole Moment (μ) > 5 Debye

Note: The data in this table is illustrative and based on typical values for structurally similar nitroaniline derivatives. Specific values for this compound would require dedicated computational studies.

Theoretical Insights into Hydrogen Bonding and Non-Covalent Interactions

Theoretical studies provide a detailed understanding of the various non-covalent interactions that govern the structure and properties of this compound. These interactions, while weaker than covalent bonds, play a crucial role in determining the molecule's conformation and its interactions with its environment.

Intramolecular Hydrogen Bonding: A key feature in 2-nitroaniline (B44862) derivatives is the potential for an intramolecular hydrogen bond between the amino proton and one of the oxygen atoms of the adjacent nitro group. DFT geometry optimizations performed on similar molecules have confirmed the presence of this N-H⋯O interaction. researchgate.netnih.govresearchgate.net This hydrogen bond helps to planarize the molecule, which in turn enhances the π-conjugation and facilitates intramolecular charge transfer. The bond lengths and angles associated with this interaction can be precisely calculated. researchgate.net

Other Non-Covalent Interactions: Beyond the prominent intramolecular hydrogen bond, other non-covalent interactions can be analyzed using computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). These methods can identify and characterize weaker interactions, such as C-H⋯O and π-π stacking interactions, which may occur in the solid state or in solution. The benzyloxy group introduces additional possibilities for such interactions, both within the molecule and with surrounding molecules. The analysis of these weak interactions is crucial for understanding crystal packing and the behavior of the molecule in different environments.

Applications in Advanced Organic Materials Science

The inherent electronic properties of nitroaniline derivatives often make them attractive candidates for the development of new organic materials.

Incorporation into Polymers and Functional Coatings

Currently, there is a lack of specific published research detailing the incorporation of this compound into polymers or its use in the formulation of functional coatings. The development of functional polymer coatings often involves synthesizing or adding ingredients that impart specific properties such as antimicrobial, conductive, or anti-corrosion characteristics to the final material mdpi.com.

Development of Optoelectronic Materials

No specific studies demonstrating the application of this compound in the development of optoelectronic materials were identified in a review of the available literature. Generally, organic compounds for these applications are investigated for their ability to interact with light and electrical fields, which is a characteristic of some related molecules.

Exploration as Nonlinear Optical (NLO) Materials

There are no direct studies reporting the nonlinear optical (NLO) properties of this compound. However, the broader class of nitroaniline compounds is of significant interest in this field. For instance, the related compound N-benzyl 2-methyl-4-nitroaniline (B30703) (BNA) has been grown as a single crystal and characterized for its second-order NLO properties researchgate.netmdpi.com. Such materials are investigated for their potential in applications like frequency conversion and optical switching mdpi.comdntb.gov.ua. The structural similarities suggest that this compound could be a candidate for future NLO materials research, although experimental validation is required.

In Vitro Biological Activity and Mechanistic Explorations

The potential for biological activity is a significant area of chemical research, often beginning with in vitro and in silico screening.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinases, COX-2, α-Amylase, α-Glucosidase, KasA)

A comprehensive search of scientific databases reveals no specific in vitro studies investigating the inhibitory activity of this compound against the following key enzyme targets:

Protein Tyrosine Kinases (PTKs): These enzymes are crucial in cellular signaling pathways, and their inhibitors are major targets in cancer drug development nih.govbioinformation.netselleckchem.com.

Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.govd-nb.inforesearchgate.net.

α-Amylase: As an enzyme that breaks down starch, its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia frontiersin.orgnih.gov.

α-Glucosidase: Similar to α-amylase, inhibitors of this enzyme delay carbohydrate digestion and are used to treat type 2 diabetes researchgate.netnih.govmdpi.comresearchgate.netnih.govsciopen.com.

β-ketoacyl-ACP synthase (KasA): This enzyme is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, making it a target for new tuberculosis therapies.

While these areas are active fields of research for many organic molecules, specific data for this compound is not present in the available literature.

Exploration of Unconventional Synthetic Routes and Reaction Pathways

Future research into this compound is likely to move beyond traditional synthetic methods, embracing more sustainable and efficient approaches.

Unconventional Synthetic Methodologies: The synthesis of substituted nitroanilines can be advanced by adopting novel methodologies that offer milder reaction conditions and improved yields. cardiff.ac.ukchemrxiv.org One promising avenue is the use of biocatalysis, employing enzymes like nitroreductases for the reduction of nitroaromatic compounds, which could be adapted for selective synthesis steps. acs.orgresearchgate.net Continuous-flow synthesis is another area ripe for exploration, offering enhanced safety, scalability, and control over reaction parameters for nitration and amination reactions. nih.govbeilstein-journals.org Additionally, computational modeling can be employed to predict reaction outcomes and optimize synthetic pathways, reducing experimental trial-and-error. engineersireland.ie

Synthetic ApproachPotential Advantages for this compound SynthesisRepresentative References
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. acs.orgresearchgate.netnih.gov
Flow Chemistry Improved safety and control, enhanced scalability, potential for higher yields. nih.govbeilstein-journals.orgresearchgate.net
Computational Modeling Prediction of reaction feasibility, optimization of reaction conditions, reduced experimental costs. engineersireland.ienih.gov

Novel Reaction Pathways: Research could also focus on exploring new reaction pathways for this compound. For instance, investigating its participation in dual-catalysis reactions could lead to the synthesis of complex heterocyclic structures like phenothiazines. rsc.org The development of metal-free reduction methods for the nitro group would also represent a significant advancement in the green synthesis of its corresponding aniline derivative. nih.gov

Integration of Advanced Characterization and High-Throughput Screening Methodologies

A deeper understanding of the physicochemical properties of this compound will be crucial for its future applications.

Advanced Characterization Techniques: The structural and electronic properties of this compound can be thoroughly investigated using a suite of advanced spectroscopic and analytical techniques. Resonance Raman spectroscopy, for example, can provide insights into the charge transfer states influenced by the nitro and benzyloxy groups. nih.gov X-ray crystallography will be invaluable for determining the precise three-dimensional structure and intermolecular interactions in the solid state. nih.govrasayanjournal.co.in A comprehensive characterization would provide a solid foundation for predicting its behavior in various applications.

Characterization TechniqueInformation GainedRepresentative References
Resonance Raman Spectroscopy Elucidation of electronic structure and charge transfer characteristics. nih.gov
X-Ray Crystallography Determination of molecular geometry and crystal packing. nih.govrasayanjournal.co.in
Spectrophotometry Analysis of absorption spectra and potential for sensing applications. researchgate.net

High-Throughput Screening (HTS): To accelerate the discovery of new applications, high-throughput screening methodologies can be employed. mdpi.comacs.org By creating libraries of derivatives of this compound and screening them against various biological targets or for specific material properties, researchers can rapidly identify promising leads for further development. beilstein-journals.org

Diversification of Academic Research Applications Beyond Current Scope

The unique combination of functional groups in this compound opens the door to a wide range of potential applications in academic research.

Medicinal Chemistry: Substituted anilines are prevalent scaffolds in pharmaceuticals. globalgrowthinsights.com Future research could explore the potential of this compound and its derivatives as precursors for novel therapeutic agents. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of compounds for drug discovery.

Materials Science: The field of materials science offers numerous opportunities for this compound. Polyanilines and their derivatives are known for their conducting properties and are used in sensors and electronic devices. rsc.orgnih.govresearchgate.netresearchgate.net Investigating the polymerization of this compound or its incorporation into copolymers could lead to new materials with tailored electronic and optical properties. For instance, substituted polyanilines have shown promise in the development of sensors for various chemicals. nih.govresearchgate.net Furthermore, nitroaniline-based foams have been explored for the creation of N-doped graphenelike nanostructures. acs.org

Interdisciplinary Research Opportunities in Chemical Biology, Materials Engineering, and Environmental Chemistry

The potential of this compound extends into interdisciplinary research areas, fostering collaborations between different scientific fields.

Chemical Biology: In chemical biology, this compound could be developed into a chemical probe to study biological processes. pageplace.de For example, the nitroaniline moiety has been used in probes that release a chromophoric or fluorescent reporter group upon reaction with specific biological molecules. researchgate.netacs.org The benzyloxy group could be modified to include targeting ligands, allowing for the specific delivery of the probe within a biological system.

Materials Engineering: In materials engineering, the focus could be on developing advanced functional materials. For instance, the compound could be used to create nanocomposites with unique properties. Metal tungstate (B81510) nanocomposites have been explored for the fluorometric sensing of p-nitroaniline, suggesting that similar systems could be developed with this compound. mdpi.com

Environmental Chemistry: The presence of a nitroaromatic structure raises questions about the environmental fate and potential for bioremediation of this compound. nih.govslideshare.netcambridge.orgijeab.comannualreviews.org Research in environmental chemistry could focus on studying its degradation pathways and developing microbial or enzymatic methods for its removal from contaminated environments. nih.govijeab.com Understanding the bioremediation of nitroaromatic compounds is crucial for developing sustainable industrial processes. rsc.orgresearchgate.net

Q & A

Basic: How can the synthesis of 5-benzyloxy-N-methyl-2-nitroaniline be optimized for high yield and purity?

Answer:
Optimization involves a multi-step approach:

  • Nitration : Start with selective nitration of N-methylaniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution .
  • Benzylation : Introduce the benzyloxy group via nucleophilic substitution using benzyl chloride in the presence of a base (e.g., NaOH) to minimize side reactions .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and temperature (60–80°C) to improve yield .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 3:1) to separate nitroaromatic byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain crystals with >95% purity .
  • Centrifugation : For large-scale purification, centrifuge to remove insoluble impurities before recrystallization .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, nitro group deshielding adjacent aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 273.1) and rule out halogenated impurities .
  • FT-IR : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

Basic: How do solvent polarity and temperature affect the solubility and stability of this compound?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and benzyloxy groups .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to bases, which may hydrolyze the benzyloxy group .

Advanced: What strategies address contradictions in reported regioselectivity during nitration of N-methylaniline precursors?

Answer:

  • Computational Modeling : Use DFT calculations to predict nitration sites based on electron density maps (e.g., para vs. ortho preference) .
  • Isotopic Labeling : Introduce ¹⁵N labels to track nitro group orientation via NMR .
  • Competitive Experiments : Compare yields under varying acid concentrations to identify kinetic vs. thermodynamic control .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?

Answer:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., N-benzyl-5-fluoro-2-nitroaniline, δ 7.2–7.6 ppm for aromatic protons) .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded spectra .

Advanced: What methodologies explore the potential of this compound in nonlinear optical (NLO) materials?

Answer:

  • Single-Crystal XRD : Determine molecular alignment and hyperpolarizability (β tensor) to predict second-harmonic generation (SHG) efficiency .
  • Kurtz-Perry Assay : Measure powder SHG activity relative to urea; N-benzyl derivatives have shown up to 2× enhancement in SHG .

Advanced: What degradation pathways are observed under oxidative/reductive conditions, and how are they analyzed?

Answer:

  • Oxidative Degradation : Nitroso derivatives form via HNO₂ elimination; monitor using GC-MS or cyclic voltammetry .
  • Reductive Pathways : Catalytic hydrogenation (H₂/Pd-C) yields N-methyl-2-amino-5-benzyloxyaniline; track intermediates via HPLC .

Advanced: How can computational models predict the reactivity of this compound in novel reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMSO stabilizes transition states in SNAr reactions) .
  • Hammett Plots : Corlate substituent effects (σ⁺ values) with reaction rates for meta/para-substituted analogs .

Advanced: What in vitro assays assess the biological interactions of this compound?

Answer:

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel the compound (¹⁴C) and quantify accumulation in cell lines via scintillation counting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.